REACTION_CXSMILES
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[H-].[Na+].[CH3:3][C:4]1([CH3:16])[O:9][CH2:8][C:7]([C:11]2[S:12][CH:13]=[CH:14][N:15]=2)([OH:10])[CH2:6][O:5]1.Cl[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([CH2:18][O:10][C:7]2([C:11]3[S:12][CH:13]=[CH:14][N:15]=3)[CH2:8][O:9][C:4]([CH3:16])([CH3:3])[O:5][CH2:6]2)=[CH:20][CH:21]=1 |f:0.1,5.6|
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Name
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|
Quantity
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1.136 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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126 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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8.15 g
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Type
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reactant
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Smiles
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CC1(OCC(CO1)(O)C=1SC=CN1)C
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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6.42 mL
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Type
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reactant
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Smiles
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ClCC1=CC=C(C=C1)OC
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Name
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Quantity
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0.699 g
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Type
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catalyst
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Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Type
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CUSTOM
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Details
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The reaction was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quenched by the addition of saturated aqueous ammonium chloride solution and ethyl acetate
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel
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Type
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WASH
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Details
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eluting with a gradient of 0 to 40% ethyl acetate in hexane
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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COC1=CC=C(COC2(COC(OC2)(C)C)C=2SC=CN2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |